molecular formula C9H11ClN2S2 B1345233 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride CAS No. 22258-75-9

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride

Cat. No. B1345233
CAS RN: 22258-75-9
M. Wt: 246.8 g/mol
InChI Key: FUGNUHLMJQAKON-UHFFFAOYSA-N
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Description

The compound 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is a derivative of benzo[d]thiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The thiazole is a five-membered ring containing both sulfur and nitrogen atoms. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives typically involves the condensation of 2-aminobenzothiazole with various aldehydes or ketones in the presence of catalysts or under specific reaction conditions. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . Similarly, Schiff base derivatives have been synthesized from the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole, followed by reduction with sodium borohydride .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is often confirmed using various spectroscopic techniques such as FT-IR, NMR (1H and 13C), and UV–Vis spectroscopy. X-ray crystallography provides detailed information about the geometry of the molecule. For example, the structure of a related compound was determined using single-crystal X-ray diffraction and optimized using density functional theory (DFT) calculations . The crystallographic analysis of another derivative revealed that it crystallizes in the monoclinic space group with specific unit cell parameters .

Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions, including cyclocondensation to form novel thiazole rings . The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential biological activities. The Schiff base formation and subsequent reduction to amine compounds are typical reactions for this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be studied using thermal analysis methods such as TG/DTA, which summarize the behavior of the material against temperature . Spectroscopic studies provide insights into the electronic absorption behaviors and the effects of solvents on these properties . Computational studies, including DFT calculations, can predict various properties such as vibrational modes, chemical shift values, and molecular electrostatic potential, which are often in good agreement with experimental data .

Scientific Research Applications

Synthetic Approaches and Structural Insights

Research into the synthesis and applications of compounds related to 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride showcases a broad interest in benzothiazole derivatives due to their diverse biological and pharmacological properties. A study by Issac and Tierney (1996) on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are structurally related to benzothiazoles, highlights the complexity and potential of these compounds in scientific research. This work illuminates the synthetic routes and structural properties of these compounds, providing a basis for understanding similar structures (Issac & Tierney, 1996).

Biological and Pharmacological Applications

The biological significance of benzothiazole derivatives, including those similar to 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride, is further underscored by their wide range of activities. Zhilitskaya, Shainyan, and Yarosh (2021) reviewed modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, emphasizing their role as biologically active and industrially demanded compounds. These substances serve as versatile building blocks for developing new drugs and materials, highlighting the importance of functional groups similar to those in 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride in medicinal chemistry and drug development (Zhilitskaya, Shainyan, & Yarosh, 2021).

Future Directions

The future research directions for 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride could involve further exploration of its potential biological activities and applications, as well as a more detailed investigation of its physical and chemical properties .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2.ClH/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGNUHLMJQAKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944919
Record name 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride

CAS RN

22258-75-9
Record name NSC117369
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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